Methyl 3-amino-2-cyclopropylpropanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-cyclopropylpropanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropylpropanoate and is often used in scientific research due to its unique chemical properties. This compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-cyclopropylpropanoate hydrochloride typically involves the reaction of cyclopropylpropanoic acid with methylamine. The process can be summarized as follows:
- The ester is then reacted with methylamine under controlled conditions to introduce the amino group, forming Methyl 3-amino-2-cyclopropylpropanoate.
- Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Cyclopropylpropanoic acid: is first esterified to form methyl cyclopropylpropanoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk esterification: of cyclopropylpropanoic acid.
Large-scale amination: using methylamine.
Purification and crystallization: to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Nucleophiles: for substitution reactions, including halides and other nucleophilic species.
Major Products:
Oxidation products: include nitroso and nitro derivatives.
Reduction products: include alcohols.
Substitution products: vary depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-cyclopropylpropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 3-amino-2-cyclopropylpropanoate hydrochloride depends on its application. Generally, it interacts with molecular targets through its amino and ester functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
- Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
- Methyl 3-amino-2-hydroxypropanoate hydrochloride
- Methyl 2-amino-3-chloropropanoate hydrochloride
Comparison:
- Methyl 3-amino-2-cyclopropylpropanoate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
- Methyl 2-amino-3-cyclopropylpropanoate hydrochloride has a similar structure but differs in the position of the amino group.
- Methyl 3-amino-2-hydroxypropanoate hydrochloride contains a hydroxyl group, which affects its reactivity and solubility.
- Methyl 2-amino-3-chloropropanoate hydrochloride includes a chlorine atom, influencing its chemical behavior and potential applications.
Properties
IUPAC Name |
methyl 3-amino-2-cyclopropylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(4-8)5-2-3-5;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELQXWJWUSFJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-85-6 |
Source
|
Record name | Cyclopropaneacetic acid, α-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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